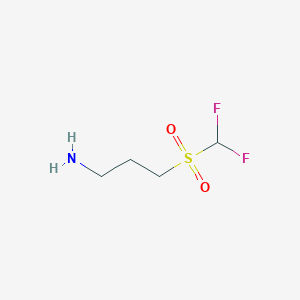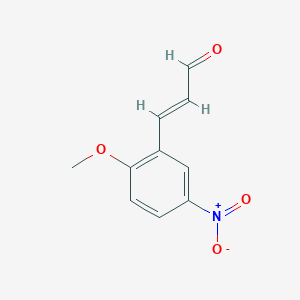![molecular formula C13H21NO B13551055 (7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . This compound is characterized by its unique spirocyclic structure, which includes a spiro[4.5]decane core. The presence of a dimethylamino group and a methylene bridge further adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one typically involves the reaction of bicyclo[5.4.0]undec-1(7)-en-3-one with dimethylamine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached.
Dimethylamino-substituted compounds: These compounds have a dimethylamino group but may lack the spirocyclic structure.
Uniqueness
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one is unique due to the combination of its spirocyclic core and the presence of a dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(9Z)-9-(dimethylaminomethylidene)spiro[4.5]decan-10-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-6-5-9-13(12(11)15)7-3-4-8-13/h10H,3-9H2,1-2H3/b11-10- |
InChI Key |
QREVDCGJEUFCQB-KHPPLWFESA-N |
Isomeric SMILES |
CN(C)/C=C\1/CCCC2(C1=O)CCCC2 |
Canonical SMILES |
CN(C)C=C1CCCC2(C1=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
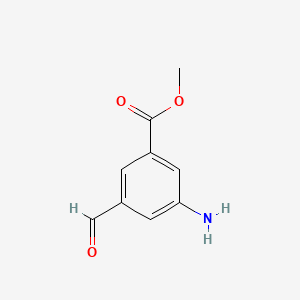
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

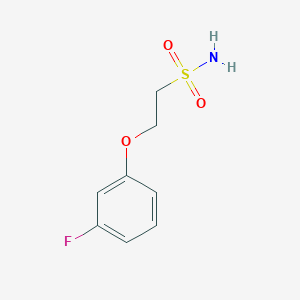
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
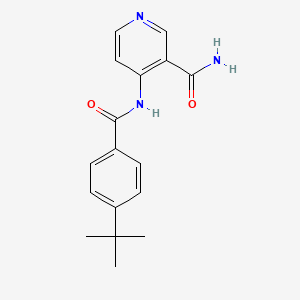
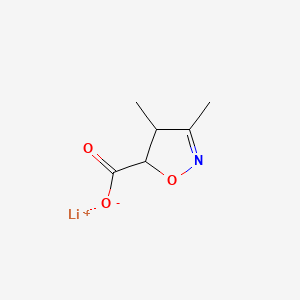
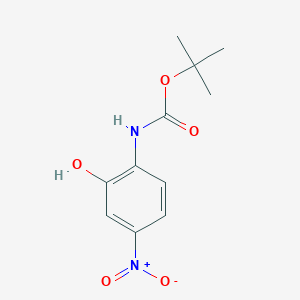
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
